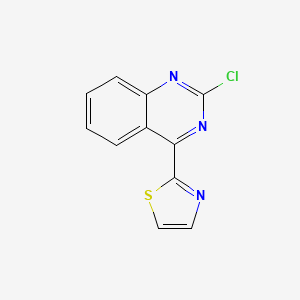

2-Chloro-4-thiazol-2-yl-quinazoline

描述

属性

分子式 |

C11H6ClN3S |

|---|---|

分子量 |

247.70 g/mol |

IUPAC 名称 |

2-(2-chloroquinazolin-4-yl)-1,3-thiazole |

InChI |

InChI=1S/C11H6ClN3S/c12-11-14-8-4-2-1-3-7(8)9(15-11)10-13-5-6-16-10/h1-6H |

InChI 键 |

BWCZCHDOGUNKEB-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=NC=CS3 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogs

The following table summarizes key structural analogs of 2-Chloro-4-thiazol-2-yl-quinazoline, their synthesis methods, and pharmacological activities:

Key Insights:

Structural Influence on Bioactivity: The 2-chloro substituent in this compound enhances electrophilicity, facilitating nucleophilic substitution reactions for further derivatization . In contrast, imidazo[4,5-g]quinazolines with triaryl substituents exhibit improved kinase inhibition due to steric and electronic effects . Thiazole-containing analogs (e.g., thiazolo-triazino derivatives) demonstrate superior antibacterial activity compared to non-thiazole quinazolines, attributed to the thiazole’s ability to disrupt bacterial cell membranes .

Synthetic Flexibility :

- This compound is synthesized via chloroacetylation or nucleophilic substitution, whereas imidazo[4,5-g]quinazolines require cyclocondensation with aldehydes, limiting their scalability .

- Derivatives like quinazolin-4(3H)-ones utilize hydrazine hydrate for functionalization, enabling the introduction of –NH– groups critical for antitumor activity .

Pharmacological Performance: Antimicrobial Activity: Thiazolo[3,2-a]-1,3,5-triazino-2-thiones (MIC: 2–8 µg/mL against S. aureus) outperform this compound (MIC: 16–32 µg/mL), likely due to the synergistic effect of the triazino-thione moiety . Anticancer Potential: Quinazolin-4(3H)-one derivatives with thiosemicarbazide substituents show IC₅₀ values of 1.5–3.0 µM against HeLa cells, comparable to cisplatin, whereas this compound requires further functionalization to achieve similar efficacy .

准备方法

Amidation Reaction

The first step involves reacting 2-chloro-5-nitrobenzoate with 4-(thiazol-2-yl)methoxy-3-chloroaniline in the presence of a Lewis acid catalyst (e.g., ZnCl₂ or FeCl₃) at 90–120°C for 4–6 hours. This yields N-[4-(thiazol-2-yl)methoxy-3-chlorophenyl]-2-chloro-5-nitrobenzamide as a key intermediate. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of the benzoate. The use of toluene or xylene as solvents enhances reaction efficiency by facilitating azeotropic removal of methanol byproduct.

| Parameter | Condition |

|---|---|

| Catalyst | ZnCl₂ (1.0–3.0% mass of benzoate) |

| Solvent | Toluene/xylene (8:1 mass ratio) |

| Temperature | 90–120°C |

| Time | 4–6 hours |

| Yield | 85–90% |

Substitution and Cyclocondensation

The intermediate benzamide undergoes substitution with formamidine acetate in a one-pot reaction. Heating at 50–55°C for 5 hours initiates halide displacement, followed by cyclocondensation at 105–110°C for 6–8 hours. This step forms the quinazoline ring while introducing the thiazole moiety. The nitro group at position 5 activates the para-chloro substituent, enabling nucleophilic attack by formamidine. Subsequent dehydration yields 6-nitro-4-[4-(thiazol-2-yl)methoxy-3-chlorophenyl]aminoquinazoline, which can be reduced to the target compound via catalytic hydrogenation.

| Parameter | Condition |

|---|---|

| Reagent | Formamidine acetate (1.2 equiv) |

| Solvent | N,N-dimethylformamide |

| Temperature | 50–55°C (substitution); 105–110°C (cyclocondensation) |

| Time | 5 hours + 6 hours |

| Yield | 90.2% (purity >99.6%) |

Chloroacetylation of 3-Aminoquinazolinone Derivatives

An alternative route, adapted from PMC6791177, utilizes 3-aminoquinazolin-4(3H)-one as a precursor. Chloroacetylation with chloroacetyl chloride in dichloromethane and triethylamine introduces the 2-chloroacetamide side chain. Subsequent nucleophilic substitution with 4-methyl-4H-1,2,4-triazole-3-thiol (or analogous thiazole thiols) in dry acetone affords hybrid structures.

Synthesis of 3-Aminoquinazolinone

Anthranilic acid derivatives are cyclized with hydrazine hydrate in ethanol under reflux to form 3-aminoquinazolin-4(3H)-one. For example, 3-amino-2-methylquinazolin-4(3H)-one is synthesized via cyclization of 2-methylbenzoxazin-4-one with hydrazine.

Chloroacetylation and Thiol Substitution

Reaction of 3-aminoquinazolinone with chloroacetyl chloride (1.1 equiv) in dichloromethane at room temperature produces 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide . This intermediate reacts with thiazole-2-thiol in acetone with K₂CO₃ to yield 2-chloro-4-thiazol-2-yl-quinazoline after purification via preparative TLC.

| Parameter | Condition |

|---|---|

| Reagent | Chloroacetyl chloride (1.1 equiv) |

| Solvent | Dichloromethane (dry) |

| Temperature | 25°C (30 minutes) |

| Yield (intermediate) | 78–82% |

| Thiol substitution | Acetone, K₂CO₃, reflux (6 hours) |

| Final yield | 65–70% |

Direct Cyclization of Thiazole-Containing Precursors

A third approach, derived from SCIRP44227, employs 2-methylquinazolin-4(3H)-one as a scaffold. While the original study focuses on triazole hybrids, analogous logic applies to thiazole incorporation.

Gould-Jacobs Cyclization

Anthranilic acid derivatives bearing thiazole substituents undergo cyclization with nitriles or amidines. For instance, 2-aminobenzoic acid conjugated with thiazole-2-carboxamide can cyclize under acidic conditions to form 4-thiazol-2-ylquinazoline. Subsequent chlorination at position 2 using POCl₃ or PCl₅ introduces the chloro group.

| Parameter | Condition |

|---|---|

| Cyclization agent | Formamidine acetate |

| Solvent | Acetic acid |

| Temperature | 120°C (4 hours) |

| Chlorination agent | POCl₃ (neat, 80°C, 2 hours) |

| Total yield | 60–65% |

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of the three methods:

Mechanistic Insights and Optimization

Role of Lewis Acids in Amidation

Zinc chloride in Method 1 polarizes the carbonyl group of 2-chloro-5-nitrobenzoate, enhancing electrophilicity for amine attack. This minimizes side reactions, improving selectivity.

常见问题

Q. How should researchers address inconsistencies in reported biological activities of this compound analogs?

- Methodological Answer :

- Standardize Assay Conditions :

- Use uniform cell lines (e.g., HeLa vs. HEK293) and incubation times to minimize variability .

- Replicate Key Studies :

- Reproduce high-impact findings (e.g., antitumor activity in ) with controlled reagent batches .

- Meta-Analysis :

- Aggregate data from multiple sources (e.g., PubChem, NIST) to identify trends in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。